2,6-difluoropyridine-3-carbonyl Chloride

Description

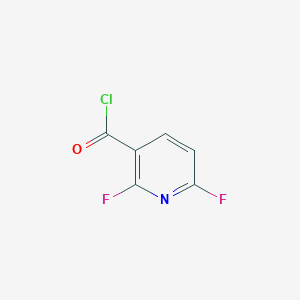

2,6-Difluoropyridine-3-carbonyl chloride is a halogenated pyridine derivative with a molecular formula of C₆H₂ClF₂NO. Its structure features two fluorine atoms at the 2- and 6-positions of the pyridine ring and a reactive carbonyl chloride group at position 3. This compound is of significant interest in organic synthesis due to its utility as an acylating agent, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The electron-withdrawing fluorine substituents enhance the electrophilicity of the carbonyl chloride, making it highly reactive toward nucleophiles such as amines and alcohols.

Properties

Molecular Formula |

C6H2ClF2NO |

|---|---|

Molecular Weight |

177.53 g/mol |

IUPAC Name |

2,6-difluoropyridine-3-carbonyl chloride |

InChI |

InChI=1S/C6H2ClF2NO/c7-5(11)3-1-2-4(8)10-6(3)9/h1-2H |

InChI Key |

XSAUXXXQTXJNEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)Cl)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,6-difluoropyridine-3-carbonyl Chloride typically involves the following steps:

Starting Material: The synthesis begins with 2,6-Difluoronicotinic acid.

Conversion to Acid Chloride: The carboxylic acid group of 2,6-Difluoronicotinic acid is converted to an acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Reaction Conditions:

Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

Solvent: Anhydrous solvents such as dichloromethane or chloroform are commonly used.

Catalyst: A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

Industrial Production Methods:

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes and larger reaction vessels to accommodate higher production volumes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

2,6-difluoropyridine-3-carbonyl Chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acid chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the acid chloride hydrolyzes to form 2,6-Difluoronicotinic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Catalysts: Lewis acids such as aluminum chloride (AlCl₃) may be used to enhance reactivity.

Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF) are preferred.

Major Products:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Scientific Research Applications

Chemistry:

2,6-difluoropyridine-3-carbonyl Chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and agrochemicals.

Biology and Medicine:

In medicinal chemistry, this compound is used to synthesize potential drug candidates. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry:

In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity makes it a versatile intermediate for various applications.

Mechanism of Action

The mechanism of action of 2,6-difluoropyridine-3-carbonyl Chloride primarily involves its reactivity as an acid chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.

Molecular Targets and Pathways:

In biological systems, the derivatives of this compound may interact with specific enzymes or receptors, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group | Reactivity Notes |

|---|---|---|---|---|---|

| This compound | C₆H₂ClF₂NO | 193.54* | F (2,6), Cl (carbonyl) | Carbonyl chloride | High electrophilicity; reacts with amines |

| 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid | C₆H₂Cl₂FNO₂ | 209.99 | Cl (2,6), F (5), COOH (3) | Carboxylic acid | Moderate acidity; forms salts or esters |

| Methyl 2,6-dichloro-5-fluoronicotinate | C₇H₄Cl₂FNO₂ | 239.02 | Cl (2,6), F (5), COOCH₃ (3) | Ester | Hydrolyzes to carboxylic acid under basic conditions |

| 2-Chloro-5-(trifluoromethyl)nicotinic acid | C₇H₃ClF₃NO₂ | 239.56 | Cl (2), CF₃ (5), COOH (3) | Carboxylic acid | Strong electron-withdrawing CF₃ group |

*Calculated based on atomic masses.

Key Findings:

Substituent Effects on Reactivity :

- The carbonyl chloride group in this compound renders it significantly more reactive than carboxylic acid or ester analogs (e.g., 2,6-dichloro-5-fluoropyridine-3-carboxylic acid or its methyl ester). This reactivity is critical for rapid acylation reactions in drug synthesis .

- Fluorine substituents at the 2- and 6-positions increase the compound’s electrophilicity compared to chlorine-substituted analogs. For example, the electron-withdrawing effect of fluorine enhances the partial positive charge on the carbonyl carbon, accelerating nucleophilic attacks .

Synthetic Utility :

- Unlike carboxylic acids or esters, this compound avoids the need for activating agents (e.g., DCC or EDCI) in amide bond formation, streamlining synthesis workflows.

- In contrast, 2,6-dichloro-5-fluoropyridine-3-carboxylic acid requires additional steps (e.g., conversion to an acid chloride) for similar reactivity, increasing process complexity .

Physical Properties: The molecular weight of this compound (193.54 g/mol) is lower than that of dichloro-fluoro analogs (e.g., 209.99 g/mol for 2,6-dichloro-5-fluoropyridine-3-carboxylic acid), which may improve solubility in non-polar solvents . Short intermolecular interactions (e.g., Cl···F or Cl···Cl) observed in related compounds (e.g., 3-diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate) suggest that fluorine substitution could reduce crystal packing density, enhancing bioavailability in pharmaceutical applications .

Stability and Handling :

- The carbonyl chloride group is moisture-sensitive, requiring anhydrous conditions for storage and reactions. This contrasts with the greater stability of carboxylic acids or esters under ambient conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.